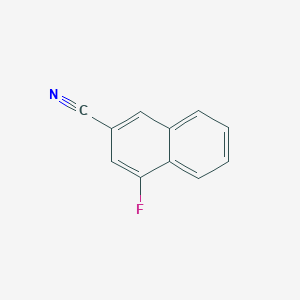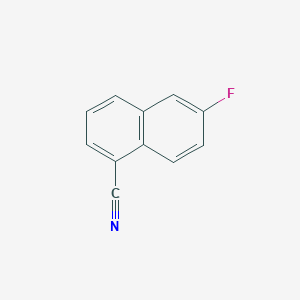
2-(p-Tolyl)ethanethioic O-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-Tolyl)ethanethioic O-acid is an organosulfur compound with the molecular formula C9H10O2S. It is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and specialty chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(p-Tolyl)ethanethioic O-acid typically involves the reaction of p-tolylmagnesium bromide with carbon disulfide, followed by hydrolysis. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Diethyl ether or tetrahydrofuran (THF)
Reagents: p-Tolylmagnesium bromide, carbon disulfide, water
Industrial Production Methods: Industrial production methods for this compound often involve large-scale Grignard reactions, followed by purification through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2-(p-Tolyl)ethanethioic O-acid undergoes various chemical reactions, including:
Oxidation: Converts to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduces to thiols using reducing agents such as lithium aluminum hydride.
Substitution: Participates in nucleophilic substitution reactions, where the thio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Thioethers, thioesters.
Scientific Research Applications
2-(p-Tolyl)ethanethioic O-acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of 2-(p-Tolyl)ethanethioic O-acid involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where it donates electrons to electrophilic centers. The pathways involved include:
Nucleophilic substitution: The thio group attacks electrophilic carbon atoms, leading to the formation of new bonds.
Oxidation-reduction: The compound undergoes redox reactions, altering its oxidation state and forming new products.
Comparison with Similar Compounds
Thioacetic acid: Similar in structure but with a different alkyl group.
Ethanethioic S-acid: A tautomer of ethanethioic O-acid.
p-Tolylthioacetic acid: Contains a similar aromatic ring but differs in the position of the thio group.
Uniqueness: 2-(p-Tolyl)ethanethioic O-acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
1053657-08-1 |
|---|---|
Molecular Formula |
C9H10OS |
Molecular Weight |
166.24 g/mol |
IUPAC Name |
2-(4-methylphenyl)ethanethioic S-acid |
InChI |
InChI=1S/C9H10OS/c1-7-2-4-8(5-3-7)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) |
InChI Key |
XFCBPCPKBAJHCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


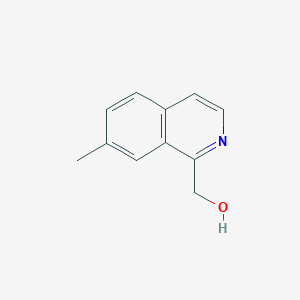
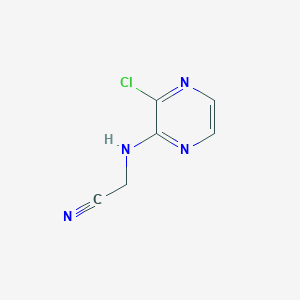
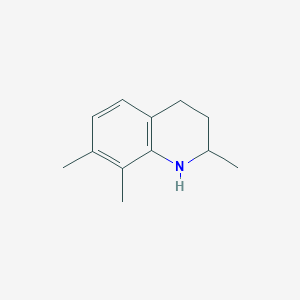
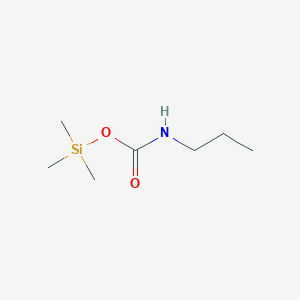
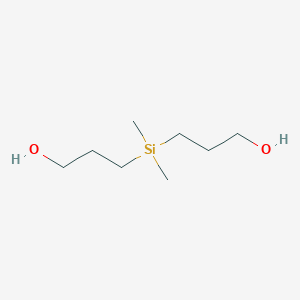
![2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B11914712.png)

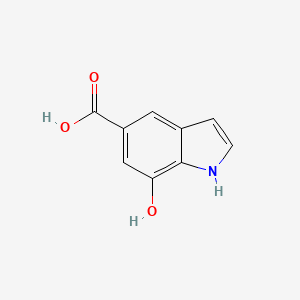

![(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol](/img/structure/B11914730.png)
